

Application Notes and Protocols for Hpk1-IN-18 In Vitro Kinase Assay

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These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **Hpk1-IN-18**, a potential inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodology is based on established in vitro kinase assay principles and is intended for researchers, scientists, and drug development professionals.

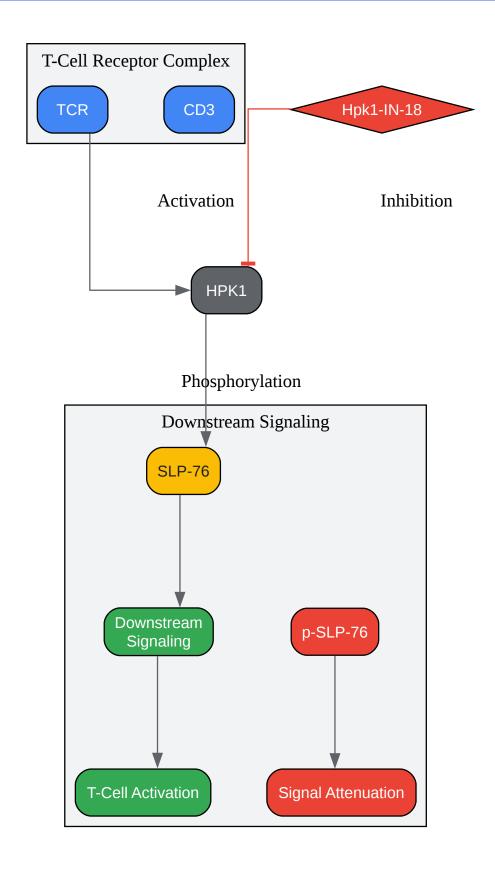
Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to the attenuation of T-cell activation.[4][5] By inhibiting HPK1, it is possible to enhance T-cell-mediated anti-tumor immunity, making it a promising target for cancer immunotherapy.[6] **Hpk1-IN-18** is a compound being investigated for its potential to inhibit HPK1 activity. The following protocol describes a common method to quantify its inhibitory potency in vitro.

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, which leads to a dampening of the downstream signaling cascade required for T-cell activation. Inhibition of HPK1 by compounds such as **Hpk1-IN-18** is expected to block this phosphorylation event, thereby enhancing T-cell activation.





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Caption: HPK1-mediated negative regulation of TCR signaling.

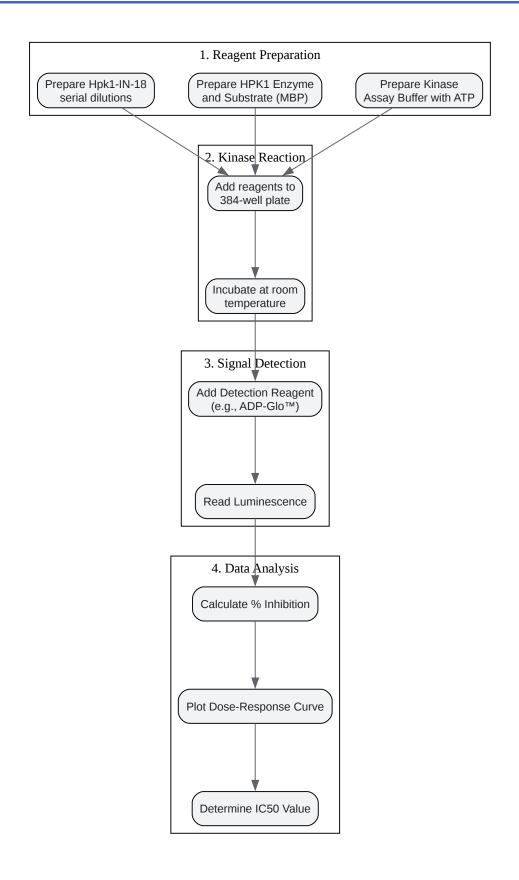




Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the in vitro inhibitory activity of **Hpk1-IN-18** against the HPK1 enzyme. The assay measures the phosphorylation of a substrate by HPK1 in the presence of varying concentrations of the inhibitor.





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Caption: General workflow for an HPK1 in vitro kinase assay.



In Vitro Kinase Assay Protocol

This protocol is adapted from commercially available HPK1 kinase assay kits (e.g., ADP-Glo™ Kinase Assay) and provides a framework for assessing the inhibitory potential of **Hpk1-IN-18**.

Materials and Reagents:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- Adenosine Triphosphate (ATP)
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]
- Hpk1-IN-18 (or other test compounds)
- Dimethyl sulfoxide (DMSO)
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- 384-well white assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation:
 - Prepare a stock solution of Hpk1-IN-18 in 100% DMSO.
 - Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.
- Reagent Preparation:



- Thaw all reagents on ice.
- Prepare the 1x Kinase Assay Buffer.
- Dilute the HPK1 enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low ng/μl range.
- Prepare the Substrate/ATP mix by diluting MBP and ATP to their final desired concentrations in 1x Kinase Assay Buffer. A common concentration for MBP is 0.1 μg/μl.[4]
- Assay Plate Setup (384-well plate):
 - \circ Add 1 μ I of the serially diluted **Hpk1-IN-18** or DMSO (for positive and negative controls) to the appropriate wells.
 - Add 2 μl of the diluted HPK1 enzyme to all wells except the "blank" controls. To the "blank" wells, add 2 μl of 1x Kinase Assay Buffer.
 - Initiate the kinase reaction by adding 2 μl of the Substrate/ATP mix to all wells.
- Kinase Reaction Incubation:
 - Mix the plate gently.
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection (using ADP-Glo™ as an example):
 - Add 5 μl of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
 - Add 10 μl of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.



- Data Measurement:
 - Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the "blank" control signal from all other measurements.
 - Calculate the percent inhibition for each concentration of **Hpk1-IN-18** relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Plot the percent inhibition as a function of the log-transformed inhibitor concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation

As specific quantitative data for **Hpk1-IN-18** is not publicly available, the following table presents representative IC50 values for other known HPK1 inhibitors to provide a comparative context.

Compound ID	HPK1 IC50 (nM)	Assay Type	Reference
Compound K	2.6	Not Specified	[3]
GNE-1858	1.9	Not Specified	[3]
Sunitinib	~10 (Ki)	Not Specified	[3]
M074-2865	2930	Not Specified	[3]
ISR-05	24200	Radiometric HotSpot™	
ISR-03	43900	Radiometric HotSpot™	

Note: The inhibitory potency of **Hpk1-IN-18** should be determined experimentally using the protocol outlined above and compared against relevant benchmarks. The IC50 values can vary depending on the specific assay conditions, such as ATP concentration and enzyme lot.



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